Methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate
Overview
Description
“Methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate” is a chemical compound with the CAS Number: 1126320-49-7 . It has a molecular weight of 217.61 . The compound is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8ClN3O3/c1-13-4-3 (6 (12)14-2)10-7 (8)11-5 (4)9/h1-2H3, (H2,9,10,11) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties were not available in the sources I found.Scientific Research Applications
Anticancer Applications
This compound serves as a building block in the synthesis of pyrimidine derivatives, which are integral in the development of anticancer drugs. Pyrimidine-based drugs like imatinib, dasatinib, and nilotinib are well-established treatments for leukemia. The structural diversity of pyrimidine allows for the modulation of various cancer pathways, making it a valuable scaffold for anticancer research .
Antimicrobial and Antifungal Uses
The pyrimidine core of Methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate is found in compounds exhibiting antimicrobial and antifungal properties. These activities are crucial for developing new treatments against resistant strains of bacteria and fungi, addressing a growing concern in public health .
Cardiovascular Therapeutics
Pyrimidine derivatives have been reported to act as cardiovascular agents, offering potential applications in the treatment of hypertension and other heart-related conditions. The compound’s versatility in structural modification allows for the design of targeted cardiovascular therapies .
Anti-Inflammatory and Analgesic Properties
Research indicates that pyrimidine derivatives can exhibit significant anti-inflammatory and analgesic effects. This makes Methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate a candidate for the development of new pain management and anti-inflammatory medications .
Antidiabetic Activity
The compound has potential use in the synthesis of DPP-IV inhibitors, which are a class of antidiabetic drugs. These inhibitors work by affecting the incretin hormones, which in turn regulate the glucose metabolism in the body .
Neuroprotection and Ocular Therapies
Pyrimidine derivatives are being explored for their neuroprotective effects, particularly in the context of retinal ganglion cell protection. This research could lead to new treatments for eye diseases and conditions affecting the nervous system .
Antiviral Research
Given its structural similarity to nucleotides, Methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate is a promising candidate for the development of anti-HIV drugs. It could serve as a precursor in the synthesis of compounds that interfere with viral replication .
Cholesterol-Lowering Agents
The compound’s potential role in the synthesis of HMG-CoA reductase inhibitors, which are used to lower cholesterol, highlights its importance in cardiovascular health management. These inhibitors are key in the prevention and treatment of coronary heart disease .
Safety And Hazards
properties
IUPAC Name |
methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O3/c1-13-4-3(6(12)14-2)10-7(8)11-5(4)9/h1-2H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXVXHHVPQJMFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(N=C1N)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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